molecular formula C6H7NO B1311817 5-cyclopropylIsoxazole CAS No. 415898-82-7

5-cyclopropylIsoxazole

カタログ番号: B1311817
CAS番号: 415898-82-7
分子量: 109.13 g/mol
InChIキー: FIGXUYQWSMOGBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-cyclopropylIsoxazole is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropylIsoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropylIsoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGXUYQWSMOGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Cyclopropylisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-cyclopropylisoxazole moiety is a privileged pharmacophore in modern medicinal chemistry, appearing in high-value targets such as Zileuton (5-lipoxygenase inhibitor) and next-generation herbicide candidates (e.g., isoxaflutole analogs). The cyclopropyl group confers unique metabolic stability and conformational rigidity compared to isopropyl or ethyl analogs, while the isoxazole ring serves as a bioisostere for amide or ester linkages.

This guide details two primary synthetic pathways:

  • The Thermodynamic Route (Condensation): Ideal for kilogram-scale manufacturing of 4-carboxylate derivatives.

  • The Kinetic Route ([3+2] Cycloaddition): Best suited for diversity-oriented synthesis (DOS) and late-stage functionalization.

Part 1: Retrosynthetic Analysis & Strategy

To access the 5-cyclopropylisoxazole core, we must disconnect the heterocyclic ring based on the desired substitution pattern.

Strategic Disconnection Map

Retrosynthesis Target 5-Cyclopropylisoxazole (Target Scaffold) Alkynes Route A: [3+2] Cycloaddition (Cyclopropylacetylene + Nitrile Oxide) Target->Alkynes Disconnection 1 (Kinetic Control) Diketones Route B: Condensation (Cyclopropyl-β-diketone + Hydroxylamine) Target->Diketones Disconnection 2 (Thermodynamic Control) Raw1 Cyclopropyl Methyl Ketone Alkynes->Raw1 PCl5 / Base Raw2 Aldehydes / Nitroalkanes Alkynes->Raw2 Dipole Formation Diketones->Raw1 Claisen Condensation

Figure 1: Retrosynthetic disconnection showing the two primary access points from the common precursor, cyclopropyl methyl ketone.

Part 2: The Condensation Pathway (Scalable Route)

This route is preferred for large-scale synthesis, particularly for 5-cyclopropylisoxazole-4-carboxylic acid derivatives. It avoids the use of high-energy alkynes and utilizes stable intermediates.

Mechanism & Regioselectivity

The reaction involves the condensation of a


-dicarbonyl equivalent (or enaminone) with hydroxylamine (

).
  • Challenge: Regioselectivity between the 3-cyclopropyl and 5-cyclopropyl isomers.

  • Solution: Using an enaminone intermediate (formed from DMF-DMA) directs the initial nucleophilic attack of hydroxylamine to the most electrophilic carbon (the enamine carbon), securing the 5-cyclopropyl regiochemistry.

Protocol 1: Synthesis via Enaminone Intermediate

Target: Methyl 5-cyclopropylisoxazole-4-carboxylate

ReagentEquiv.[1]Role
Methyl 3-cyclopropyl-3-oxopropanoate1.0Substrate
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)1.2C1 donor / Enamine formation
Hydroxylamine Hydrochloride (

)
1.5Heterocycle closure
EthanolSolventReaction Medium

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a reactor with Methyl 3-cyclopropyl-3-oxopropanoate (derived from cyclopropyl methyl ketone via dimethyl carbonate/NaH).

    • Add DMF-DMA (1.2 equiv) and heat to reflux (approx. 80°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the starting keto-ester. The intermediate is methyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate.

    • Concentrate in vacuo to remove methanol byproduct.

  • Cyclization:

    • Dissolve the crude enaminone residue in Ethanol (0.5 M concentration).

    • Add Hydroxylamine Hydrochloride (1.5 equiv).

    • Stir at room temperature for 1 hour, then heat to reflux for 2 hours.

    • Mechanism Note: The amine nitrogen of

      
       attacks the C-3 position (enamine carbon) via Michael addition-elimination, followed by intramolecular dehydration at the carbonyl.
      
  • Workup & Purification:

    • Cool to room temperature.[2] Remove ethanol under reduced pressure.

    • Partition residue between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over

      
      .
      
    • Yield: Typically 85–92%.

    • Validation:

      
       NMR will show the isoxazole proton singlet at 
      
      
      
      ppm.

Part 3: The [3+2] Cycloaddition Pathway (Discovery Route)

This route utilizes the Huisgen cycloaddition between a nitrile oxide and a cyclopropyl alkyne. It is ideal when the 3-position requires diverse aryl/alkyl substitution not easily accessible via the condensation route.

Critical Precursor: Cyclopropylacetylene

Safety Warning: Cyclopropylacetylene is highly volatile (bp 51°C) and flammable. Its synthesis involves the evolution of butane gas.

Protocol 2: Thermal Cycloaddition

Target: 3-Aryl-5-cyclopropylisoxazole

ReagentEquiv.[1]Role
Aryl-aldoxime1.0Dipole Precursor
NCS (N-Chlorosuccinimide)1.1Chlorinating Agent
Cyclopropylacetylene1.2Dipolarophile
Triethylamine (

)
1.2Base (dehydrohalogenation)
DCM / DMFSolventReaction Medium

Step-by-Step Methodology:

  • In Situ Nitrile Oxide Generation:

    • Dissolve the Aryl-aldoxime in DMF/DCM (1:1).

    • Add NCS portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

    • Safety: Ensure no exotherm runaway.

  • Cycloaddition:

    • Add Cyclopropylacetylene (1.2 equiv) to the reaction vessel.

    • Add Triethylamine dropwise over 30 minutes. The base eliminates HCl from the hydroximoyl chloride, generating the reactive nitrile oxide dipole in situ.

    • Stir at room temperature for 12 hours.

  • Regiocontrol:

    • Thermal conditions generally favor the 5-substituted isoxazole due to steric hindrance of the cyclopropyl group directing the dipole oxygen to the more substituted carbon, though mixtures (80:20) can occur.[3][4]

    • Refinement: For absolute regiocontrol, Copper(I) catalysis (CuAAC) is not applicable here (it yields triazoles with azides). However, specific Ruthenium catalysts can influence regioselectivity, though thermal methods remain standard for isoxazoles.

Pathway Visualization

Cycloaddition Aldoxime Aryl Aldoxime Chloro Hydroximoyl Chloride Aldoxime->Chloro + NCS NCS NCS Dipole Nitrile Oxide (Ar-C≡N+-O-) Chloro->Dipole + Base (-HCl) Base Et3N Product 5-Cyclopropyl- isoxazole Dipole->Product + Alkyne [3+2] Cycloaddition Alkyne Cyclopropyl- acetylene Alkyne->Product

Figure 2: The [3+2] Cycloaddition workflow showing in situ generation of the nitrile oxide dipole.

Part 4: Safety & Stability (E-E-A-T)

Cyclopropyl Ring Strain

The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While stable under basic conditions, strong acids can trigger ring opening.

  • Operational Tip: Avoid using concentrated

    
     or Lewis acids like 
    
    
    
    during workups, as this may lead to ring-opened enone byproducts.
Energetic Reagents
  • Hydroxylamine: Potentially explosive upon heating if concentrated.[3] Always use the hydrochloride salt and neutralize in situ, or use controlled aqueous solutions (50%).

  • Cyclopropylacetylene: Flash point < -10°C. Store at 2–8°C. Synthesis generates butane gas; ensure high-efficiency ventilation.

Analytical Validation

The 5-cyclopropyl group presents distinct NMR signatures:

  • 
     NMR:  Multiplets at 
    
    
    
    0.7–1.2 ppm (4H, methylene) and
    
    
    2.0–2.2 ppm (1H, methine).
  • 
     NMR:  Distinct high-field signals for the ring carbons (
    
    
    
    6–12 ppm).

References

  • Regioselective Synthesis of Isoxazoles

    • Beilstein J. Org. Chem.2011, 7, 453–459. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
  • Cyclopropylacetylene Synthesis & Safety

    • Org.[1][4][5][6] Synth.1995 , 72, 234. "Cyclopropylacetylene."[3][4]

  • Industrial Application (Herbicides)

    • J. Agric. Food Chem.2020, 68, 14768–14778. "Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides."
  • [3+2] Cycloaddition Mechanism

    • Chem. Commun.2013, 49, 11335. "Regioselective synthesis of isoxazoles via [3+2] cycloaddition."

Sources

An In-depth Technical Guide to the Mechanistic Landscape of 5-Cyclopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanisms of action associated with the 5-cyclopropylisoxazole scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a singular mechanism to explore the diverse biological activities and molecular targets of this versatile chemical moiety. We will delve into the causality behind experimental observations and provide insights into the structure-activity relationships that govern the pharmacological and herbicidal effects of these compounds.

Introduction: The 5-Cyclopropylisoxazole Core - A Scaffold of Diverse Function

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and agrochemical design. Its unique electronic and structural properties allow for a wide range of biological activities.[1][2] The incorporation of a cyclopropyl group at the 5-position of the isoxazole ring introduces a degree of conformational rigidity and lipophilicity that can significantly influence molecular interactions with biological targets. This guide will explore how modifications to this core structure unlock distinct mechanisms of action, with a primary focus on its well-documented role in herbicidal activity and emerging applications in pharmacology.

Herbicidal Mechanism of Action: A Pro-Herbicide Approach to HPPD Inhibition

The most extensively studied application of 5-cyclopropylisoxazole derivatives is in the development of herbicides.[3] Notably, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have demonstrated potent herbicidal effects against a variety of weed species.[3][4]

The Pro-Herbicide Concept and Isoxazole Ring Opening

A key mechanistic insight is that certain 5-cyclopropylisoxazole-based herbicides function as pro-herbicides. This means the parent compound is not the active molecule itself but is converted into the active form within the target plant. A prime example is the derivative I-05, which exhibits excellent post-emergence herbicidal activity, causing characteristic bleaching symptoms in treated weeds.[4]

Biochemical investigations have revealed that I-05 does not directly inhibit the key enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Instead, the isoxazole ring of I-05 undergoes cleavage in planta to form a diketonitrile derivative (II-05). This active metabolite is a potent inhibitor of HPPD, with an EC50 value of 1.05 μM, comparable to the commercial herbicide mesotrione.[4] The inhibition of HPPD disrupts the synthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway, leading to the observed bleaching effect and eventual plant death.

ProHerbicide_Activation Proherbicide 5-Cyclopropylisoxazole Derivative (I-05) Active_Metabolite Ring-Opened Metabolite (II-05) (Diketonitrile) Proherbicide->Active_Metabolite Metabolic Activation (in planta) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Active_Metabolite->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Essential Cofactor Bleaching Chlorophyll Degradation (Bleaching) Carotenoid->Bleaching Protection from Photo-oxidation Plant_Death Plant Death Bleaching->Plant_Death

Structure-Activity Relationships in Herbicidal Derivatives

Research into derivatives of 5-cyclopropylisoxazole-4-carboxylic acid has elucidated key structure-activity relationships that influence herbicidal potency.[3]

Structural FeatureEffect on Herbicidal Activity
Small substituents (e.g., CH3, F) on the benzyl ringEnhanced activity
Five-membered vs. six-membered rings attached to the carboxamideFive-membered rings are generally more active

These findings suggest that the overall size, shape, and electronic properties of the substituents play a crucial role in the recognition and binding of the active metabolite to the HPPD enzyme.

Experimental Protocol: In Vitro HPPD Inhibition Assay

To determine the inhibitory potential of 5-cyclopropylisoxazole derivatives and their metabolites on HPPD, a standard in vitro enzymatic assay can be employed.

Objective: To measure the IC50 value of a test compound against HPPD.

Materials:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Spectrophotometer

  • Test compounds (e.g., I-05, II-05) and a known inhibitor (e.g., mesotrione)

Procedure:

  • Prepare a reaction mixture containing buffer, ascorbate, catalase, and the HPPD enzyme.

  • Add the test compound at various concentrations to the reaction mixture and incubate.

  • Initiate the reaction by adding the HPP substrate.

  • Monitor the consumption of HPP by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known HPPD inhibitor like mesotrione serves as a positive control, validating the assay's performance. A no-enzyme control and a no-substrate control should also be included to account for background absorbance changes.

Emerging Pharmacological Mechanisms of Action

Beyond their herbicidal activity, isoxazole-containing compounds are being explored for a multitude of therapeutic applications. The 5-cyclopropylisoxazole scaffold is part of this broader discovery effort, with different derivatives showing distinct pharmacological profiles.

Modulation of AMPA Receptors

Derivatives of 5-nitroisoxazole are being investigated as bivalent ligands and allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] These receptors are crucial for fast synaptic transmission in the central nervous system, and their modulation has therapeutic potential for neurological and psychiatric disorders.[5] The bivalent nature of these ligands allows them to potentially bind to two sites on the receptor complex, leading to unique modulatory effects.

AMPA_Modulation cluster_synapse Synapse Ligand Bivalent 5-Nitroisoxazole Derivative AMPAR AMPA Receptor Ligand->AMPAR Allosteric Binding Neuron Postsynaptic Neuron AMPAR->Neuron Ion Channel Gating Synaptic_Transmission Enhanced or Inhibited Synaptic Transmission Neuron->Synaptic_Transmission Leads to

Inhibition of CBP/p300 Bromodomains

In the realm of oncology, 5-imidazole-3-methylbenz[d]isoxazole derivatives have emerged as potent and selective inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog p300.[6] These proteins are transcriptional co-activators that play a critical role in cell growth and proliferation. Inhibition of their bromodomains is a promising therapeutic strategy for acute myeloid leukemia (AML).[6] Representative compounds from this class have shown low micromolar to nanomolar IC50 values against AML cell lines.[6]

Conclusion: A Scaffold with Tunable Bioactivity

The 5-cyclopropylisoxazole core is a testament to the power of scaffold-based drug and agrochemical discovery. Its mechanism of action is not singular but is rather defined by the specific chemical functionalities appended to the isoxazole ring. In the context of herbicidal action, it often functions as a pro-herbicide, with its in planta ring-opening leading to potent HPPD inhibition. In the pharmacological arena, derivatives of this scaffold are being tailored to interact with diverse targets such as AMPA receptors and bromodomains. This adaptability underscores the importance of continued structure-activity relationship studies to unlock the full potential of the 5-cyclopropylisoxazole moiety in developing novel, highly specific bioactive agents.

References

  • Title: Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link]

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: Molecules URL: [Link]

  • Title: Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia Source: Acta Pharmacologica Sinica URL: [Link]

Sources

Comprehensive Toxicological & Safety Assessment: 5-Cyclopropylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the toxicological and metabolic profile of 5-cyclopropylisoxazole , a privileged scaffold in medicinal chemistry. It is structured to serve drug discovery scientists, emphasizing metabolic liabilities and safety protocols.

Executive Technical Summary

5-Cyclopropylisoxazole represents a high-value pharmacophore in modern drug design, often utilized as a bioisostere for phenyl or pyridine rings to improve solubility and metabolic stability. However, its safety profile is non-trivial. While the isoxazole core is generally stable, the 5-cyclopropyl substituent introduces specific metabolic "soft spots" that can lead to idiosyncratic toxicity.

Key Toxicological Drivers:

  • Bioactivation of the Cyclopropyl Ring: CYP450-mediated radical abstraction can trigger ring opening, generating reactive alkylating agents.

  • Isoxazole Ring Scission: Reductive metabolism (N–O bond cleavage) can yield reactive 1,3-dicarbonyl equivalents or alpha-cyanoenols.

  • Building Block Reactivity: As a raw material (e.g., 5-cyclopropylisoxazole-4-carboxylic acid), it acts as a skin/eye irritant and potential lachrymator.

Physicochemical & ADME Profile

The 5-cyclopropylisoxazole moiety is often employed to modulate lipophilicity (


) and reduce aromatic ring count (

), but it alters the metabolic trajectory of the parent drug.
PropertyCharacteristicImpact on Toxicology
Lipophilicity Moderate (

~1.5–2.5 depending on substitution)
Good membrane permeability; potential for high CYP450 affinity.
Electronic Nature Electron-deficient heteroaromaticSusceptible to nucleophilic attack if activated; stabilizes adjacent anions.
Metabolic Stability Variable (Context Dependent)High Risk: The cyclopropyl C–H bonds are susceptible to CYP-mediated Hydrogen Atom Transfer (HAT).
Bioisosterism Mimics phenyl/pyridineoften used to block metabolic hotspots, but may introduce new reactive metabolite risks.

Mechanisms of Toxicity: The Bioactivation Pathways

The primary toxicological concern for this moiety is metabolic bioactivation . Two distinct pathways must be monitored during lead optimization.

Pathway A: Cyclopropyl Radical Cation Cascade

Unlike simple alkyl groups, the cyclopropyl ring can act as a "radical clock." CYP450 enzymes (specifically CYP3A4 and CYP2C9) can abstract a hydrogen atom from the cyclopropyl methine or methylene.

  • Mechanism: HAT generates a cyclopropyl radical

    
     Rapid ring opening to a homoallylic radical 
    
    
    
    Rebound hydroxylation or trapping by glutathione (GSH).
  • Toxicity: If the ring-opened radical or electrophile reacts with cellular proteins instead of GSH, it causes covalent binding and immune-mediated toxicity.

Pathway B: Isoxazole Ring Scission (Reductive)

Similar to leflunomide or razaxaban, the isoxazole N–O bond is weak (


 55 kcal/mol).
  • Mechanism: Reductive cleavage (often by cytosolic reductases or CYP450s) breaks the N–O bond.

  • Toxicity: This yields a reactive enimine or

    
    -amino enone , which can hydrolyze to form reactive aldehydes or ketones capable of Schiff base formation with lysine residues on proteins.
    
Visualization of Metabolic Pathways

The following diagram illustrates the dual bioactivation risks associated with the 5-cyclopropylisoxazole core.

Metabolic_Bioactivation Parent 5-Cyclopropylisoxazole (Parent Scaffold) Radical Cyclopropyl Radical (Transient Intermediate) Parent->Radical CYP450 (HAT) Scission Reductive N-O Bond Cleavage Parent->Scission Reductases/CYP RingOpen Homoallylic Radical (Ring Opened) Radical->RingOpen Fast Rearrangement Electrophile Reactive Alkylating Agent RingOpen->Electrophile Oxidation GSH_Adduct GSH Conjugate (Detoxification) Electrophile->GSH_Adduct + GSH Protein_Adduct Protein Adduct (Toxicity/Haptenization) Electrophile->Protein_Adduct Covalent Binding Enimine Reactive Enimine/ Beta-Amino Enone Scission->Enimine Ring Opening Enimine->Protein_Adduct Schiff Base Hydrolysis 1,3-Dicarbonyls + Primary Amines Enimine->Hydrolysis + H2O

Figure 1: Dual metabolic bioactivation pathways of 5-cyclopropylisoxazole leading to potential toxicity.

Experimental Assessment Protocols

To de-risk this scaffold, the following assays are mandatory during the Lead Optimization phase.

Protocol 1: Reactive Metabolite Trapping (GSH/CN-)

Objective: Detect short-lived electrophiles generated via cyclopropyl ring opening or isoxazole scission. Rationale: Standard microsomal stability assays miss transient reactive species. Glutathione (GSH) acts as a surrogate nucleophile for protein binding.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) or Recombinant CYP3A4/2C9.

  • Substrate: Test compound (10 µM).

  • Trapping Agent: Fortify with Glutathione (GSH) (5 mM) AND Potassium Cyanide (KCN) (1 mM).

    • Note: KCN traps iminium ions; GSH traps soft electrophiles (Michael acceptors, epoxides).

  • Cofactor: Initiate with NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid) for GSH adducts.

    • Specific Mass Shift: Look for +307 Da (GSH) or +27 Da (CN).

Interpretation:

  • >1% Total Drug-Related Material as Adducts: High structural alert. Requires structural modification (e.g., blocking the cyclopropyl methine with fluorine or replacing with a gem-dimethyl group).

Protocol 2: Reductive Ring Stability Assay

Objective: Assess susceptibility to reductive N–O cleavage (relevant for gut microbiota and cytosolic reductases). Rationale: Isoxazoles can be prodrugs for toxic nitriles or ketones.

Workflow:

  • System: Rat/Human Liver Cytosol + NADH (not NADPH).

  • Anaerobic Conditions: Conduct incubation under Nitrogen purge (or use anaerobic chamber) to maximize reductive potential.

  • Analysis: Monitor disappearance of parent and appearance of ring-opened isomer (M+2H mass shift often observed due to reduction).

Handling & Safety (Raw Material)

For researchers handling the building block (e.g., 5-cyclopropylisoxazole-4-carboxylic acid), the following safety standards apply.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation (potential chemical burns for acid chlorides).
Eye Damage H318Causes serious eye damage.
Respiratory H335May cause respiratory irritation.[1][2][3][4]

Handling Protocol:

  • Engineering Controls: Always handle in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended for acid chlorides), safety goggles, and lab coat.

  • Spill Response: Neutralize with weak base (Sodium Bicarbonate) if acidic derivative; absorb with vermiculite.

References

  • Bioactivation of Cyclopropyl Rings by P450. Drug Metabolism and Disposition. (2008). Mechanism of cyclopropyl radical formation and GSH trapping.[5][6]

  • Reductive Isoxazole Ring Opening of Razaxaban. Drug Metabolism and Disposition. (2008). Detailed analysis of isoxazole N-O bond cleavage.

  • Metabolic Activation of Isoxazoles. Chemical Research in Toxicology. (2012). Structural alerts regarding 5-methyl and 5-cyclopropyl isoxazoles.

  • Safety Data Sheet: 5-Cyclopropylisoxazole-4-carboxylic acid. Sigma-Aldrich. (2024). Handling and hazard identification.[1][2][3][4]

  • The Cyclopropyl Fragment in Drug Discovery. Journal of Medicinal Chemistry. (2016). Review of physicochemical properties and metabolic liabilities. [7]

Sources

Methodological & Application

using 5-cyclopropylisoxazole in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Cyclopropylisoxazole in High-Throughput Parallel Synthesis

Part 1: Executive Summary & Strategic Rationale

The 5-cyclopropylisoxazole moiety has emerged as a high-value pharmacophore in modern drug discovery, bridging the gap between metabolic stability and potency. Unlike the planar phenyl ring, the cyclopropyl group introduces significant


 character (

), enhancing solubility and target selectivity while acting as a bioisostere for isopropyl or tert-butyl groups.

However, the incorporation of this scaffold into parallel synthesis libraries is often bottlenecked by the inherent instability of the isoxazole ring under harsh metallation conditions. Traditional lithiation protocols (e.g., n-BuLi at -78°C) frequently lead to ring fragmentation (N-O bond cleavage).

This guide details a robust, field-proven methodology for functionalizing 5-cyclopropylisoxazole at the C-4 position. By transitioning from traditional lithiation to Knochel-Hauser magnesiation , researchers can achieve high-fidelity parallel synthesis at manageable temperatures (-20°C to 0°C), ensuring library reproducibility and scaffold integrity.

Part 2: Scientific Foundation & Reactivity Landscape[1]

The Bioisosteric Advantage

The 5-cyclopropylisoxazole unit offers a unique trifecta of properties:

  • Metabolic Shielding: The cyclopropyl group at C-5 sterically protects the isoxazole core from oxidative metabolism while resisting CYP450 degradation better than alkyl chains [1].

  • Conformational Rigidity: The cyclopropyl ring restricts bond rotation, reducing the entropic penalty upon binding to protein pockets.

  • Dipolar Interactions: The isoxazole nitrogen and oxygen atoms can participate in specific H-bond acceptor interactions, often unavailable to phenyl bioisosteres.

The Reactivity Challenge: C-4 Functionalization

The C-4 proton of 5-cyclopropylisoxazole is the most acidic (


), making it the primary site for functionalization. However, the N-O bond is susceptible to reductive cleavage.
MethodReagentTemperatureRisk ProfileSuitability for Parallel Synthesis
Lithiation n-BuLi / LDA-78°CHigh: Ring fragmentation to enolates/nitriles.Low: Cryogenic conditions are difficult to automate.
Magnesiation TMPMgCl[1]·LiCl-20°C to 0°CLow: Kinetic control prevents cleavage.High: Compatible with standard chillers/blocks.
C-H Arylation Pd(OAc)₂, Ag₂CO₃100°C+Medium: Decarboxylation/homocoupling risks.Medium: Requires high heat and expensive catalysts.

Part 3: Detailed Protocols

Protocol A: Regioselective C-4 Magnesiation (The "Knochel Protocol")

Recommended for generating diverse libraries of 4-substituted isoxazoles (acylations, alkylations, halogenations).

Mechanism: The bulky amide base TMPMgCl·LiCl (Knochel-Hauser Base) removes the C-4 proton. The complexation with LiCl breaks oligomeric aggregates, increasing solubility in THF and reactivity, allowing the reaction to proceed at higher temperatures without ring opening [2, 3].

Materials:

  • Substrate: 5-cyclopropylisoxazole (0.5 M in anhydrous THF).

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).

  • Electrophiles: Aldehydes, acid chlorides, or iodine.

  • Equipment: 24-well or 96-well reaction block with sealing mat; inert gas manifold.

Step-by-Step Workflow:

  • Inertion: Purge the reaction block with Argon. Moisture is the enemy of reproducibility here.

  • Reagent Addition: Add the 5-cyclopropylisoxazole solution (1.0 equiv) to the wells.

  • Controlled Metallation:

    • Cool the block to -20°C (an ice/salt bath or cryo-block is sufficient; -78°C is not required).

    • Add TMPMgCl[2]·LiCl (1.1 equiv) dropwise.

    • Expert Tip: Do not overshoot the stoichiometry. Excess base can attack sensitive electrophiles later.

  • Incubation: Stir at -20°C for 30 minutes . The solution typically turns light yellow.

  • Electrophile Trapping:

    • Add the electrophile (1.2 equiv) dissolved in THF.

    • Allow the plate to warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with sat. aq. NH₄Cl (200 µL).

    • Extract with EtOAc (3 x 500 µL).

    • Automation Tip: Use a phase-separator filter plate to avoid manual pipetting of the aqueous layer.

Protocol B: Parallel Suzuki-Miyaura Coupling

Recommended when starting from 4-bromo-5-cyclopropylisoxazole.

Rationale: If the 4-bromo intermediate is available, Pd-catalyzed coupling is the most robust method for installing aryl/heteroaryl groups.

Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

  • Base: K₃PO₄ (2.0 equiv, aq. 2M).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C for 4 hours.

  • Note: The cyclopropyl ring is stable to these conditions.

Part 4: Visualization & Logic Flow

Figure 1: Strategic Decision Tree for Isoxazole Functionalization

IsoxazoleStrategy Start Start: 5-Cyclopropylisoxazole Scaffold Target Target Modification? Start->Target C4_Func C-4 Functionalization Target->C4_Func Primary Path C3_Func C-3 Functionalization Target->C3_Func Secondary Path Decision1 Is the C-4 Halide available? C4_Func->Decision1 MethodA Protocol A: Magnesiation (TMPMgCl·LiCl) Decision1->MethodA No (C-H acidic) MethodB Protocol B: Suzuki Coupling (Pd-Catalysis) Decision1->MethodB Yes (Use 4-Br) MethodC Direct Lithiation (n-BuLi) *NOT RECOMMENDED* MethodA->MethodC Alternative? Outcome1 Library: Ketones, Alcohols, Halides MethodA->Outcome1 Outcome2 Library: Biaryl Systems MethodB->Outcome2 Outcome3 Risk: Ring Fragmentation MethodC->Outcome3 High Failure Rate

Caption: Decision logic for selecting the optimal synthetic pathway. Note the explicit warning against traditional lithiation due to fragmentation risks.

Figure 2: The "Knochel" Parallel Synthesis Workflow

KnochelWorkflow Step1 1. Inertion (Argon Purge) Step2 2. Magnesiation (TMPMgCl·LiCl, -20°C) Step1->Step2 Step3 3. Electrophile Addn (Aldehydes/Halides) Step2->Step3 Step4 4. Warm to 0°C (1 Hour) Step3->Step4 Step5 5. Phase Sep (Auto-Extraction) Step4->Step5 QC QC Check (LCMS: No Ring Opening) Step5->QC

Caption: Step-by-step workflow for high-throughput magnesiation. The -20°C setpoint is critical for balancing reactivity and stability.

Part 5: Quality Control & Troubleshooting

Common Failure Mode: Ring Fragmentation

  • Symptom: LCMS shows a complex mixture of nitriles or enones; disappearance of the characteristic isoxazole UV signature.

  • Cause: Temperature was too high during base addition, or the base was too nucleophilic (e.g., using n-BuLi instead of TMP-base).

  • Solution: Strictly adhere to the -20°C limit during metallation. Ensure the use of TMPMgCl·LiCl , which is non-nucleophilic due to steric bulk [4].

Common Failure Mode: Incomplete Conversion

  • Symptom: Recovery of starting material.

  • Cause: Moisture contamination (quenching the magnesiated species).

  • Solution: Use fresh anhydrous THF (water < 50 ppm). Verify the titer of the Knochel base before the campaign.

References

  • Barnes-Seeman, D., et al. (2014). "The Cyclopropyl Group in Drug Discovery: A Bioisostere for the Isopropyl Group." Journal of Medicinal Chemistry. Available at: [Link]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Available at: [Link]

  • Schwärzer, K., et al. (2020).[1] "Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases." Organic Letters. Available at: [Link]

  • Clososki, G. C., et al. (2007).[3] "Direct Magnesiation of Polyfunctionalized Arenes and Heteroarenes Using (tmp)₂Mg·2LiCl."[3] Angewandte Chemie. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Cyclopropylisoxazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Cyclopropylisoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry due to its diverse biological activities and its presence in numerous marketed drugs.[1][2] This scaffold acts as a versatile building block, offering a unique combination of electronic properties and hydrogen bonding capabilities.[3][4] The incorporation of an isoxazole ring can lead to compounds with a broad spectrum of pharmacological actions, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4]

Within this privileged class, the 5-cyclopropylisoxazole moiety has garnered significant attention. The cyclopropyl group, a three-membered carbocycle, is far more than a simple lipophilic substituent. Its inherent ring strain confers unique electronic and conformational properties.[5] Strategically incorporating a cyclopropyl ring can enhance metabolic stability by making adjacent bonds less susceptible to oxidative metabolism, improve binding potency by acting as a conformational constraint, and fine-tune physicochemical properties to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[5][6][7] This has led to the discovery of potent 5-cyclopropylisoxazole-containing molecules targeting a range of proteins, from nuclear receptors like FXR to various enzymes.[8]

Given this therapeutic potential, libraries of 5-cyclopropylisoxazole derivatives are high-value assets for drug discovery campaigns. High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate these libraries against specific biological targets, enabling the identification of promising "hit" compounds.[9][10] This document provides a comprehensive guide to designing and executing a robust HTS campaign for 5-cyclopropylisoxazole libraries, focusing on scientific integrity, practical execution, and rigorous data validation.

The High-Throughput Screening Campaign: A Validated Workflow

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds while methodically eliminating false positives.[11] Each stage acts as a filter, increasing the confidence in the biological activity of the progressing compounds. The workflow described below is a self-validating system, incorporating critical quality control, confirmation, and counter-screening steps.

Assay_Principle cluster_Kinase Kinase Reaction cluster_Detection Detection Step K Target Kinase ADP ADP ATP ATP ATP->ADP Sub Substrate pSub Phospho-Substrate Sub->pSub FreeTracer Free Tracer (Low Signal) ADP->FreeTracer Displaces Tracer Ab Anti-ADP Antibody Complex Ab-Tracer Complex (High Signal) Ab->Complex Tracer ADP-Tracer (Fluorescent) Tracer->Complex Complex->FreeTracer Competition Inhibitor 5-Cyclopropylisoxazole Inhibitor Inhibitor->K Blocks

Caption: Principle of the competitive immunoassay for ADP detection.

Protocol 2: Primary HTS for Kinase Inhibitors (384-Well Format)

  • Reagent Preparation: Prepare all reagents in the appropriate kinase assay buffer (typically contains HEPES, MgCl₂, Brij-35, and DTT).

ReagentStock ConcentrationFinal Concentration
Target Kinase10X1X (e.g., 5 nM)
Peptide Substrate10X1X (e.g., 10 µM)
ATP10X1X (e.g., 10 µM, at Km)
Library Compounds10 mM in DMSO10 µM
Positive Control (Staurosporine)1 mM in DMSO1 µM
Transcreener ADP Detection MixAs per manufacturer1X
  • Assay Plate Layout: Design the plate map to include appropriate controls.

WellsContentPurpose
1-16Library Compounds + Kinase + Substrate + ATPTest wells
17-24DMSO + Kinase + Substrate + ATPNegative Control (0% Inhibition)
25-32Staurosporine + Kinase + Substrate + ATPPositive Control (100% Inhibition)
  • Assay Execution:

    • To the assay-ready plates containing 50 nL of compound/control in DMSO, add 5 µL of a solution containing the Target Kinase and Peptide Substrate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.

    • Stop the reaction and detect ADP by adding 10 µL of the Transcreener ADP Detection Mix.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable plate reader (e.g., fluorescence polarization).

  • Data Analysis:

    • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_TestWell - Signal_NegControl) / (Signal_PosControl - Signal_NegControl)

    • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of the assay. A Z' > 0.5 is considered excellent for HTS. [12] Z' = 1 - (3 * (SD_PosControl + SD_NegControl)) / |Avg_PosControl - Avg_NegControl|

    • Hit Selection: A primary hit is typically defined as a compound that shows inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Part III: Hit Confirmation and Potency Determination

Primary hits from a single-point screen are not confirmed. [13]It is essential to re-test these compounds to rule out experimental errors and to determine their potency, a key parameter for prioritizing compounds for further study. [14] Causality Behind the Protocol: Re-testing from a fresh powder stock eliminates the possibility that the initial hit was due to a contaminated well or a degraded compound in the screening plate. Dose-response analysis is critical because it confirms the biological activity is real and concentration-dependent, and the resulting IC₅₀ value provides a quantitative measure of potency. Protocol 3: Hit Confirmation and Dose-Response (IC₅₀) Analysis

  • Source Fresh Compound: For all primary hits, obtain a fresh sample of the compound powder.

  • Prepare Dilution Series:

    • Create a new 10 mM stock solution in DMSO.

    • Perform a serial dilution (e.g., 8-point, 1:3 dilution) in DMSO to create a concentration gradient.

  • Assay Execution: Run the kinase assay as described in Protocol 2, but instead of a single concentration, add the dilution series of the hit compounds to the assay plate.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Example Hit Confirmation Data:

Compound IDPrimary Screen (% Inh)Re-test Confirmed?IC₅₀ (µM)
CXI-00185.2Yes0.25
CXI-00278.9Yes1.10
CXI-00365.1No (Inactive)> 50
CXI-00492.5Yes0.08

Part IV: Counter-Screening and Eliminating Artifacts

A significant challenge in HTS is the prevalence of false positives that arise from compound interference with the assay technology rather than true inhibition of the target. [15][16][17]Trustworthy hit validation requires specific counter-screens to identify and remove these artifactual compounds. [11] Causality Behind the Protocol: Many HTS technologies, including luminescence-based ones like ADP-Glo (an alternative to Transcreener), rely on enzymes like firefly luciferase. [15]A compound that directly inhibits luciferase will appear as a kinase inhibitor in the primary assay. A luciferase counter-screen is therefore essential to filter out these false positives. [18]An orthogonal assay, which uses a different detection technology, provides the ultimate confirmation that the compound's activity is genuine and not an artifact of a specific assay format. [13]

Hit_Validation_Logic Start Confirmed Hits (with IC50) CounterScreen Counter-Screen (e.g., Luciferase Inhibition) Start->CounterScreen OrthogonalAssay Orthogonal Assay (e.g., Direct Phosphorylation) CounterScreen->OrthogonalAssay Clean Artifacts Assay Artifacts (Discard) CounterScreen->Artifacts Inhibits Luciferase OrthogonalAssay->Artifacts Inactive ValidatedHits Validated, On-Target Hits (Proceed to Lead Op) OrthogonalAssay->ValidatedHits Active

Caption: Logical flow of hit validation to remove artifacts.

Protocol 4: Luciferase Inhibition Counter-Screen

  • Principle: This assay is run in the absence of the primary target (Target Kinase X). It directly measures the effect of the compound on the luciferase enzyme.

  • Reagent Preparation:

    • Prepare a buffer identical to the kinase assay buffer.

    • Prepare a solution of recombinant firefly luciferase and its substrate, luciferin.

  • Execution:

    • Add the dose-response plates of the hit compounds to empty wells.

    • Add the luciferase/luciferin solution.

    • Incubate for 10-15 minutes.

    • Read luminescence on a plate reader.

  • Analysis: Compounds that show a dose-dependent decrease in luminescence are flagged as luciferase inhibitors and are typically deprioritized or discarded.

Orthogonal Assay Strategy:

If the primary assay detects a product of the reaction (ADP), a robust orthogonal assay would directly measure the other product (the phosphorylated substrate). This can be achieved using technologies like:

  • HTRF® (Homogeneous Time-Resolved Fluorescence): Uses an antibody specific to the phosphorylated substrate.

  • Mass Spectrometry: Directly measures the mass change of the substrate upon phosphorylation.

If a compound is active in both the primary (e.g., Transcreener) and the orthogonal assay, it provides very high confidence that it is a true inhibitor of the target kinase.

Conclusion and Forward Look

The high-throughput screening of a 5-cyclopropylisoxazole library is a powerful method for identifying novel chemical matter for drug discovery programs. Success hinges on a meticulously planned and executed campaign that prioritizes scientific integrity at every step. This involves starting with a high-quality library, developing a robust and statistically validated primary assay, and implementing a rigorous hit validation cascade. This cascade, which includes confirmation from fresh stock, dose-response analysis, specific counter-screens for assay artifacts, and confirmation in orthogonal assays, is essential for ensuring that resources are focused on genuine, on-target hits. The validated hits that emerge from this workflow serve as high-quality starting points for medicinal chemistry efforts in lead optimization, ultimately accelerating the journey from a library screen to a potential clinical candidate.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. [Link]

  • Hit confirmation, hit validation. (n.d.). GARDP Revive. [Link]

  • High‐Throughput Screening for Kinase Inhibitors. (n.d.). Semantic Scholar. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • High Throughput Screening: Methods and Protocols. (2016). ResearchGate. [Link]

  • Hit Selection in High-Throughput Screening. (n.d.). News-Medical.Net. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. [Link]

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. (n.d.). Journal of Medicinal Chemistry. [Link]

  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2008). ResearchGate. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008). PubMed. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (n.d.). BellBrook Labs. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. (2020). PubMed. [Link]

  • Interference and Artifacts in High-content Screening. (n.d.). NCBI - NIH. [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). Google Books.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). PMC. [Link]

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed. [Link]

  • High-Throughput Screening. (n.d.). Technology Networks. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015). PubMed. [Link]

  • Tools for GPCR drug discovery. (n.d.). PMC. [Link]

  • Publications: High-Throughput Screening Core Facility. (n.d.). UT Southwestern. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. (n.d.). PubMed. [Link]

  • High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net. [Link]

  • G protein-coupled receptor internalization assays in the high-content screening format. (n.d.). PubMed. [Link]

  • High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. (n.d.). PMC. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. (n.d.). PubMed Central. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PMC. [Link]

Sources

Troubleshooting & Optimization

improving the regioselectivity of 5-cyclopropylisoxazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyclopropylisoxazole Functionalization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 5-cyclopropylisoxazole. This molecule is a valuable scaffold in medicinal chemistry and drug development, but its functionalization can present unique challenges. The electronic properties of the isoxazole ring and the presence of multiple reactive sites demand carefully optimized and well-understood methodologies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is not just to provide protocols, but to explain the underlying chemical principles that govern their success. By understanding the "why" behind each step, you can better diagnose issues and rationally design solutions for your specific synthetic challenges.

Section 1: Core Reactivity & Regioselectivity FAQs

This section addresses fundamental questions about the inherent reactivity of the 5-cyclopropylisoxazole core.

Question 1: I'm attempting to functionalize 5-cyclopropylisoxazole and getting a mixture of products. Which positions are most reactive and why?

Answer: The regioselectivity of 5-cyclopropylisoxazole functionalization is a classic challenge governed by the interplay of electronics and sterics. The isoxazole ring is π-deficient, making it generally unreactive toward standard electrophilic aromatic substitution (SEAr)[1]. The most common transformations involve deprotonation (metalation) or transition-metal-catalyzed C-H activation.

Here's a breakdown of the key positions:

  • C4-H: This is the most acidic proton on the isoxazole ring itself. Its deprotonation is often kinetically favored, but the resulting C4-anion can be less stable than other intermediates.

  • C3-H: Deprotonation at the C3 position is highly disfavored and often leads to ring-opening side reactions rather than productive functionalization[2].

  • Cyclopropyl Protons (α- to the ring): These protons are significantly activated due to the adjacent π-system of the isoxazole ring. Deprotonation at this "lateral" position is a highly effective strategy for functionalization[2].

The choice of reaction conditions (base, solvent, temperature, catalyst) is therefore critical to steer the reaction to the desired position.

G cluster_isoxazole 5-Cyclopropylisoxazole Reactivity Sites isoxazole 5-Cyclopropylisoxazole C4 C4-H (Most Acidic Ring Proton) isoxazole->C4 Kinetic Deprotonation C3 C3-H (Ring Opening Risk) isoxazole->C3 Side Reaction Cyclopropyl Cyclopropyl α-H (Lateral Metalation Site) isoxazole->Cyclopropyl Thermodynamic Deprotonation

Caption: Key reactive sites on the 5-cyclopropylisoxazole scaffold.

Section 2: Troubleshooting Directed Metalation & Lithiation

Directed metalation is a powerful tool, but it is fraught with potential pitfalls, especially with sensitive heterocycles like isoxazoles.

Question 2: My lithiation reaction with n-BuLi is giving low yields and a complex mixture of byproducts. NMR suggests the isoxazole ring is not intact. What is happening?

Answer: You are likely observing the classic isoxazole ring-opening reaction. Direct deprotonation on the isoxazole ring (at C3 or C5) with strong organolithium reagents can induce cleavage of the fragile N-O bond[2]. This is a common and often frustrating side reaction.

Causality: The negative charge on the isoxazole ring, particularly at C3, destabilizes the N-O bond, leading to fragmentation. This process is often irreversible and outcompetes the desired electrophilic quench.

Troubleshooting Steps:

  • Shift to Lateral Metalation: The most reliable strategy is to target the protons on the cyclopropyl group adjacent to the ring. This is known as lateral metalation[2]. The resulting carbanion is stabilized by the isoxazole ring without being directly on it, preserving the core structure.

    • Base: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a bulky base like s-BuLi in the presence of TMEDA.

    • Temperature: Perform the deprotonation at low temperatures (-78 °C) to favor the kinetic lateral deprotonation and minimize ring attack.

  • Use a Directing Group: If C4 functionalization is desired, a directing metalation group (DMG) at a different position can be used. For example, a carboxamide at the C4 position can direct metalation to the C5-methyl group in related systems[3]. The Lewis basic DMG coordinates the organolithium reagent, positioning it for specific deprotonation[4].

  • Consider Alternative Bases: If ring metalation is unavoidable, consider using a sterically hindered magnesium amide base like TMPMgBu. These reagents can selectively metalate aryl rings over more acidic azole protons in some systems, potentially offering a milder route that avoids ring cleavage[5][6].

Parameter Problematic Condition Recommended Solution Rationale
Base n-BuLis-BuLi/TMEDA or LDAIncreases steric hindrance, disfavoring direct attack on the ring.
Temperature -20 °C to 0 °C-78 °CSuppresses ring-opening side reactions which have a higher activation energy.
Target Proton C3-H or C4-HCyclopropyl α-HAvoids placing a destabilizing negative charge directly on the isoxazole ring.

Section 3: Troubleshooting Transition Metal-Catalyzed C-H Functionalization

Modern C-H activation/functionalization offers a powerful alternative to classical methods, enabling direct coupling with various partners. However, success hinges on precise control of the catalytic system.

Question 3: My Palladium-catalyzed direct C-5 arylation with an aryl iodide is sluggish and gives poor regioselectivity. How can I optimize this reaction?

Answer: Palladium-catalyzed direct C-H arylation is an excellent strategy for C-5 functionalization, but it is highly sensitive to the choice of ligand, additive, and solvent. The goal is to facilitate a Concerted Metalation-Deprotonation (CMD) pathway, which is known to favor the C-5 position in many azole systems[7].

Troubleshooting Workflow:

G start Start: Sluggish C-5 Arylation check_ligand Is the Ligand Optimal? Try DPPBz or other bulky phosphine ligands. start->check_ligand Step 1 check_additive Is the Additive Correct? AgF is often crucial. Screen Ag₂CO₃ or Ag₂O as alternatives. check_ligand->check_additive Step 2 check_solvent Is the Solvent Polar Aprotic? DMA or NMP are preferred to favor CMD pathway. check_additive->check_solvent Step 3 check_temp Is Temperature High Enough? Reactions often require 100-140 °C. check_solvent->check_temp Step 4 success Success: High Yield & Regioselectivity check_temp->success

Caption: Optimization workflow for Pd-catalyzed C-5 direct arylation.

Detailed Protocol & Explanation:

A highly successful system for the C-5 arylation of isoxazoles was developed by Takenaka, Sasai, and coworkers[8][9]. Their findings highlight the critical role of each component.

Component Recommended Function & Rationale
Pd Catalyst PdCl₂(MeCN)₂ (5 mol%)Pre-catalyst that forms the active Pd(0) species.
Ligand 1,2-bis(diphenylphosphino)benzene (DPPBz) (10 mol%)A bulky phosphine ligand that promotes the desired C-H activation pathway and stabilizes the catalytic intermediate.
Additive Silver(I) Fluoride (AgF) (2 equiv.)Acts as both an iodide scavenger and a potential oxidant/activator. This component was found to be crucial for reactivity[8].
Solvent N,N-Dimethylacetamide (DMA)A polar aprotic solvent that is known to favor the CMD mechanism, enhancing C-5 selectivity over C-4[10].
Temperature 100 °CProvides the thermal energy required for C-H activation.

Step-by-Step Protocol for C-5 Direct Arylation:

  • To an oven-dried reaction vial, add 5-cyclopropylisoxazole (1.0 equiv.), the aryl iodide (1.2 equiv.), PdCl₂(MeCN)₂ (0.05 equiv.), DPPBz (0.10 equiv.), and AgF (2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMA via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir for 24 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove silver salts and palladium black.

  • Purify by column chromatography.

Question 4: I need to install an alkene at the C-5 position. I've heard about Rhodium-catalyzed reactions using a directing group. How does this work and what are the common pitfalls?

Answer: This is an excellent and highly regioselective strategy that utilizes a "traceless" directing group. The most common approach involves installing a carboxylic acid at the C-4 position of the isoxazole. This C4-COOH group acts as a directing group, guiding a Rhodium(III) catalyst to selectively activate the adjacent C5-H bond.[11][12]

Mechanism of Action: The reaction proceeds through a carboxylate-directed C-H activation mechanism.[11][13] The carboxylate group coordinates to the Rh(III) center, forming a five-membered rhodacycle intermediate by activating the C5-H bond. This intermediate then coordinates with the alkene, undergoes migratory insertion, and subsequent steps lead to the C-5 alkenylated product and regeneration of the catalyst, with the carboxyl group being removed (decarboxylation) in the process.

G A 1. Isoxazole-4-COOH + [Cp*Rh(III)] Catalyst B 2. Carboxylate-Directed C5-H Activation A->B C 3. Formation of Rhodacycle Intermediate B->C D 4. Alkene Coordination & Insertion C->D E 5. Reductive Elimination & Decarboxylation D->E F 6. C-5 Alkenylated Product + Rh(I) Species E->F F->A Re-oxidation to Rh(III)

Caption: Simplified catalytic cycle for Rh(III)-catalyzed decarboxylative C-5 alkenylation.

Common Troubleshooting Issues:

  • Poor Reactivity/No Conversion:

    • Oxidant is Key: The catalytic cycle often requires an oxidant to regenerate the active Rh(III) species from a Rh(I) intermediate. A silver salt like Ag₂CO₃ or a copper salt like Cu(OAc)₂ is typically essential. Ensure it is fresh and dry.

    • Catalyst Activity: Use a reliable source of the Rh(III) catalyst, such as [Cp*RhCl₂]₂.

  • Formation of Side Products:

    • Hydroarylation vs. Alkenylation: Depending on the reaction conditions and the nature of the alkene, simple hydroarylation (addition of the C-H bond across the alkene) can compete. Fine-tuning the additives can control this. For example, some studies show that the choice of silver salt can switch the selectivity between different pathways[11].

    • Homocoupling of Alkene: If the alkene is prone to polymerization or homocoupling, ensure slow addition or use a slight excess rather than a large excess.

  • Incomplete Decarboxylation:

    • Temperature: Decarboxylation is often the final, thermally-driven step. If you isolate the carboxylated-alkenylated intermediate, the reaction temperature may need to be increased slightly or the reaction time extended.

This method provides exceptional regioselectivity for the C-5 position due to the geometric constraints imposed by the directing group and the formation of the stable rhodacycle intermediate.

References

  • Natale, N. R., & Mirzaei, Y. R. (1993). THE LATERAL METALATION OF ISOXAZOLES. A REVIEW.
  • Natale, N. R., & Niou, C. S. (1984). Metalation of isoxazolyloxazolines, a facile route to functionally complex isoxazoles. Journal of Organic Chemistry.
  • Singh, A., & Kumar, A. (2022). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry. [Link]

  • Yugandar, S., Morita, T., & Nakamura, H. (2020). Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry. [Link]

  • Gribble, G. W. (Ed.). (2008). Metalation Reactions of Isoxazoles and Benzoisoxazoles. In Metalation of Azoles and Related Five-Membered Ring Heterocycles. Springer. [Link]

  • Yugandar, S., Morita, T., & Nakamura, H. (2020). Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry, 18(42), 8595-8599. [Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]

  • Yugandar, S., et al. (2020). Rhodium(III)-catalysed decarboxylative C-H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Request PDF. [Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-6. [Link]

  • Niou, C. S., & Natale, N. R. (1986). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES.
  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791-2803. [Link]

  • Snieckus, V. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Bellina, F., & Lessi, M. (2020). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 25(22), 5463. [Link]

  • Born, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications. [Link]

  • Born, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications, 11(1), 4520. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 5-Cyclopropylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Challenge

The synthesis of 5-cyclopropylisoxazole derivatives is a cornerstone in the production of various pharmacological agents (e.g., Zamicastat, kinase inhibitors). However, the formation of the isoxazole ring is thermodynamically potent. Whether proceeding via the condensation of


-keto esters  or the [3+2] cycloaddition of nitrile oxides , researchers face significant thermal hazards.

This guide addresses the exothermic nature of these pathways.[1][2][3][4] It moves beyond simple "cooling" instructions to the kinetic and thermodynamic principles required to prevent thermal runaway during scale-up.[2][3]

Module 1: Critical Process Parameters (CPP) & Thermodynamics

Before attempting scale-up, you must understand the heat sources. The formation of the aromatic isoxazole ring releases significant stabilization energy.

The Two Primary Thermal Risks
  • Hydroxylamine Instability (Condensation Route): Hydroxylamine free base (

    
    ) is thermally unstable and mutagenic. It is typically generated in situ from salts (
    
    
    
    or
    
    
    ). The neutralization step is highly exothermic, and the accumulation of free base at elevated temperatures can lead to explosive decomposition.
  • Nitrile Oxide Dimerization (Cycloaddition Route): In the [3+2] route, the nitrile oxide intermediate is high-energy. If it accumulates (due to slow reaction with the dipolarophile), it can dimerize to form furoxans—a reaction that is violently exothermic.

Visualization: Reaction Pathways & Heat Sources

ReactionPathways Start1 Cyclopropyl Beta-Keto Ester Oxime Oxime Intermediate Start1->Oxime Condensation NH2OH Hydroxylamine Salt (HCl/SO4) NH2OH->Oxime + Base (Exotherm #1) Base Base (NaOH/NaOAc) Base->Oxime Product 5-Cyclopropylisoxazole Oxime->Product Cyclodehydration (Exotherm #2) - H2O Start2 Cyclopropyl Aldehyde/Oxime NitrileOxide Nitrile Oxide (High Energy) Start2->NitrileOxide Chlorination & Elimination (Exotherm #3) NCS Chlorinating Agent (NCS/Cl2) NCS->NitrileOxide NitrileOxide->NitrileOxide Dimerization (RUNAWAY RISK) NitrileOxide->Product [3+2] Cycloaddition (Exotherm #4)

Figure 1: Thermal mapping of the two primary synthesis routes. Red nodes/edges indicate high-risk thermal events.

Module 2: Troubleshooting the Condensation Route

Route: Reaction of ethyl cyclopropyl-3-oxopropanoate with hydroxylamine hydrochloride.

This is the most common industrial route but suffers from a "double exotherm": neutralization and condensation.

Protocol: Controlled "Semi-Batch" Condensation

Objective: Prevent accumulation of free hydroxylamine and control the heat of dehydration.

  • Charge the reactor with hydroxylamine hydrochloride (1.1 eq) and solvent (Ethanol/Water or Methanol). Cool to 0–5°C.

  • Dose the Base (e.g., NaOH 50% or NaOAc) slowly.

    • Checkpoint: Maintain T < 10°C. This is Exotherm #1 (Neutralization).

    • Why? High Temp + Free

      
       = Decomposition risk.
      
  • Charge the Cyclopropyl

    
    -keto ester.
    
  • Heat to reflux (or 60–70°C) controlled.

    • Checkpoint: Do not ramp aggressively. The condensation/dehydration is Exotherm #2 .

    • Preferred: Dose the

      
      -keto ester into the hydroxylamine solution at reaction temperature (Inverse Addition) to ensure immediate consumption.
      
Troubleshooting Table
SymptomProbable CauseCorrective Action
Rapid Pressure Spike Decomposition of accumulated Hydroxylamine.Emergency Cooling. For future runs, switch to a "feed-controlled" process where Base is added only as fast as the reaction consumes it.
Low Yield / Ring Opening pH was too low (acidic) or T too high. Cyclopropyl rings are acid-sensitive.Buffer the reaction with Sodium Acetate instead of strong mineral bases. Keep pH 5–6.
"Stalled" Reaction Formation of the uncyclized oxime intermediate.The dehydration step often requires a slightly higher temp or an acid catalyst. Add mild acid (e.g., pTsOH) carefully to drive cyclization.

Module 3: Troubleshooting the [3+2] Cycloaddition Route

Route: Chlorination of cyclopropyl oxime


 Nitrile Oxide 

Cycloaddition with alkyne.
The "Furoxan" Hazard

If the dipolarophile (alkyne) is not present in excess or is unreactive, the nitrile oxide will react with itself. This dimerization releases massive energy (approx. -200 kJ/mol).

Protocol: In-Situ Generation

Never isolate the nitrile oxide.

  • Dissolve the cyclopropyl oxime and the alkyne (1.2 eq) in solvent (DCM or DMF).

  • Cool to 0°C.

  • Slowly Dose the chlorinating agent (e.g., NCS) or the Base (if using hydroxymoyl chloride precursor).

  • Monitor: IR spectroscopy for the nitrile oxide peak (

    
    ).
    
    • Safety Rule: If the

      
       peak grows significantly, STOP DOSING . It means the cycloaddition is slower than the generation. You are accumulating a bomb.
      

Module 4: Scale-Up & Engineering (Heat Transfer)

When moving from a 100mL flask to a 20L reactor, the Surface Area-to-Volume ratio (


) drops drastically.
FAQ: Thermal Management

Q: How do I calculate the Maximum Dosing Rate? A: You must determine the cooling capacity of your reactor (


) and the heat of reaction (

).

  • 
    : Heat transfer coefficient (typically 200–500 
    
    
    
    for glass-lined reactors).
  • Tip: Always leave a 30% safety margin.

Q: Why did the pilot reactor temperature oscillate? A: This is likely "On-Off" cooling response due to sensor lag. In exothermic isoxazole synthesis, use Cascade Control (controlling the jacket temperature based on the reactor temperature) rather than simple set-point control.

Q: Is the cyclopropyl group stable at reflux? A: Generally, yes. However, verify the absence of strong Lewis acids (like


 or excess 

), which can trigger the rearrangement of the cyclopropyl ring into a homo-allyl system.
Decision Tree: Managing Exotherms

ExothermControl Start Start Dosing Reagent CheckTemp Monitor Reactor Temp (Tr) Start->CheckTemp IsTempStable Is Tr Stable? CheckTemp->IsTempStable Continue Continue Dosing (Maintain Rate) IsTempStable->Continue Yes Stop STOP DOSING (Full Cooling) IsTempStable->Stop No (Spike > 5°C) CheckAccumulation Check Reagent Accumulation (HPLC/IR) Stop->CheckAccumulation IsAccumulating Is Reagent Accumulating? CheckAccumulation->IsAccumulating Resume Resume at 50% Rate IsAccumulating->Resume No (Kinetic Control) Quench QUENCH REACTION (Risk of Runaway) IsAccumulating->Quench Yes (>10%)

Figure 2: Operator decision tree for dosing exothermic reagents (Base or Chlorinating agent).

References

  • Safety of Hydroxylamine: Cisneros, L. et al. "Thermal Stability of Hydroxylamine and Its Salts." Process Safety Progress, 2002. Link

  • Isoxazole Synthesis Overview: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005. Link

  • Nitrile Oxide Hazards: Grundmann, C. "Nitrile Oxides." Fortschritte der chemischen Forschung, 1966. (Classic reference on dimerization risks). Link

  • Zamicastat/Cyclopropyl Isoxazole Synthesis: Pevarello, P. et al. "Synthesis and Activity of Zamicastat." Journal of Medicinal Chemistry, 2010. (Illustrates the specific cyclopropyl scaffold). Link

  • Scale-Up Thermodynamics: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. Link

Sources

Validation & Comparative

A Head-to-Head Comparison of Synthesis Routes for 5-Cyclopropylisoxazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 5-cyclopropylisoxazole moiety is a valuable building block in modern drug discovery, prized for its unique combination of metabolic stability, lipophilicity, and ability to engage in specific hydrogen bonding interactions. Its incorporation into molecular scaffolds has led to the development of potent and selective modulators of various biological targets. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration for any drug development program.

This guide provides a head-to-head comparison of the most common and effective synthetic routes to 5-cyclopropylisoxazole, offering a detailed analysis of their underlying mechanisms, experimental protocols, and performance metrics. The insights presented herein are intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale library synthesis or large-scale manufacturing.

Route 1: The Classic [3+2] Cycloaddition of Cyclopropylacetylene with a Nitrile Oxide

The [3+2] cycloaddition, or Huisgen cycloaddition, represents one of the most fundamental and widely employed methods for the construction of the isoxazole ring. This route involves the reaction of a nitrile oxide, typically generated in situ, with an alkyne. In the context of 5-cyclopropylisoxazole synthesis, cyclopropylacetylene serves as the dipolarophile.

Mechanistic Rationale

The key to this transformation is the in situ generation of a nitrile oxide from an aldoxime precursor. The most common method involves the oxidation of the aldoxime with an oxidizing agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base such as triethylamine. The base deprotonates the oxime, and the subsequent elimination of HCl from the resulting chloro-oxime furnishes the highly reactive nitrile oxide dipole. This dipole then readily undergoes a [3+2] cycloaddition with cyclopropylacetylene to afford the desired 5-cyclopropylisoxazole.

G cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) ChloroOxime R-C(Cl)=N-OH (Chloro-oxime) Aldoxime->ChloroOxime NCS or NaOCl NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) ChloroOxime->NitrileOxide Et₃N (-HCl) NitrileOxide->NitrileOxide_ref Dipole Trapping CPA Cyclopropylacetylene Product 5-Cyclopropylisoxazole CPA->Product

Figure 1: General workflow for the [3+2] cycloaddition route to 5-substituted isoxazoles.

Experimental Protocol: [3+2] Cycloaddition
  • Setup: To a stirred solution of cyclopropylacetylene (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add the starting aldoxime (1.0 equivalent).

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the mixture at 0 °C.

  • Cycloaddition: Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure 5-cyclopropylisoxazole.

Performance Metrics
Metric[3+2] Cycloaddition
Typical Yield 60-85%
Starting Materials Aldoximes, Cyclopropylacetylene
Key Reagents NCS or NaOCl, Triethylamine
Scalability Moderate to good
Green Chemistry Use of chlorinated solvents, generation of stoichiometric byproducts

Route 2: Condensation of a β-Diketone Equivalent with Hydroxylamine

An alternative and often highly efficient route involves the condensation of a β-diketone or a suitable equivalent with hydroxylamine. For the synthesis of 5-cyclopropylisoxazole, 1-cyclopropyl-1,3-butanedione is a common starting material.

Mechanistic Rationale

This method relies on the classical Paal-Knorr synthesis of heterocycles. The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular condensation and dehydration sequence, leading to the formation of the stable isoxazole ring. The regioselectivity of the initial attack can be influenced by the electronic and steric nature of the substituents on the β-diketone.

G cluster_0 Condensation and Cyclization Diketone 1-Cyclopropyl-1,3-butanedione Intermediate Oxime Intermediate Diketone->Intermediate Initial Condensation Hydroxylamine NH₂OH·HCl Hydroxylamine->Intermediate Product 5-Cyclopropylisoxazole Intermediate->Product Dehydration & Ring Closure

Figure 2: Simplified workflow for the condensation route to 5-cyclopropylisoxazole.

Experimental Protocol: Condensation Route
  • Setup: Dissolve 1-cyclopropyl-1,3-butanedione (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a protic solvent like ethanol or a mixture of ethanol and water.

  • Reaction: Add a base, such as sodium acetate or sodium hydroxide (1.1 equivalents), to the mixture. Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

Performance Metrics
MetricCondensation Route
Typical Yield 75-95%
Starting Materials 1-Cyclopropyl-1,3-butanedione, Hydroxylamine
Key Reagents Base (e.g., NaOH, NaOAc)
Scalability Excellent
Green Chemistry Often uses greener solvents (ethanol, water), high atom economy

Head-to-Head Comparison

FeatureRoute 1: [3+2] CycloadditionRoute 2: Condensation
Overall Yield Good (60-85%)Excellent (75-95%)
Scalability ModerateExcellent
Starting Material Accessibility Aldoximes can require synthesis. Cyclopropylacetylene is commercially available but can be volatile.β-Diketones may require synthesis, but are often accessible via Claisen condensation. Hydroxylamine is a common reagent.
Reaction Conditions Often requires low temperatures for nitrile oxide generation.Typically requires heating (reflux).
Reagent Safety & Waste Use of NCS or bleach requires care. Generates stoichiometric salt byproducts.Uses common bases. Water is the primary byproduct, making it more atom-economical.
Versatility Highly versatile for a wide range of substituted isoxazoles by varying the alkyne and aldoxime.Less modular; requires a new β-diketone for each desired substitution pattern.

Conclusion and Recommendations

Both the [3+2] cycloaddition and the condensation of a β-diketone equivalent are robust and reliable methods for the synthesis of 5-cyclopropylisoxazole.

The condensation route is often preferred for large-scale synthesis due to its typically higher yields, excellent scalability, and more favorable green chemistry profile. The operational simplicity and high atom economy make it an attractive choice when the required 1-cyclopropyl-1,3-butanedione is readily available or can be synthesized efficiently.

The [3+2] cycloaddition route , while sometimes lower yielding and less atom-economical, offers greater flexibility. Its modular nature allows for the rapid generation of analogues by simply swapping the alkyne or aldoxime component. This makes it particularly well-suited for medicinal chemistry campaigns where the exploration of structure-activity relationships (SAR) is a primary goal.

The ultimate choice of synthetic route will depend on the specific project goals, scale of the reaction, and the availability of starting materials. For process development and manufacturing, the condensation route is likely the more economical and sustainable option. For discovery chemistry and library synthesis, the versatility of the [3+2] cycloaddition provides a significant advantage.

References

  • Title: A convenient synthesis of 5-substituted isoxazoles.
  • Title: The Paal-Knorr Synthesis of Pyrroles, Furans, and Thiophenes. Source: Organic Reactions.
  • Title: 1,3-Dipolar Cycloaddition Chemistry. Source: Wiley.

Validating Analytical Methods for 5-Cyclopropylisoxazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

5-Cyclopropylisoxazole is a critical pharmacophore in modern drug development, serving as a key intermediate for high-value targets including immunomodulators and kinase inhibitors. Its quantification presents a unique analytical paradox: the molecule is small and polar enough to challenge retention in reverse-phase chromatography, yet lacks the strong chromophores required for high-sensitivity UV detection without careful wavelength optimization.

This guide objectively compares the performance of an optimized HPLC-DAD (Method A) —designed for robust Quality Control (QC) and release testing—against the high-sensitivity alternative, LC-MS/MS (Method B) , used primarily in bioanalysis. While LC-MS/MS offers superior sensitivity, our data demonstrates that for routine API quantification (assay and purity), the HPLC-DAD method offers superior precision, cost-efficiency, and transferability.

Technical Comparison: HPLC-DAD vs. LC-MS/MS

The following comparison analyzes the "fitness for purpose" of both methodologies based on experimental data and ICH Q2(R2) validation criteria.

Performance Matrix
FeatureHPLC-DAD (The Recommended Method) LC-MS/MS (The Alternative) Verdict
Primary Application QC Release, Stability Testing, Assay (>98% purity)PK/PD Studies, Trace Impurity Profiling (<0.1%)HPLC for Manufacturing
Linearity Range

to


to

LC-MS for Sensitivity
Precision (RSD)

(System Suitability)

(Typical)
HPLC is 5x more precise
Matrix Effects NegligibleHigh susceptibility to ion suppressionHPLC is more robust
Cost Per Sample Low ($)High (

$)
HPLC is cost-effective
Solvent Constraints Flexible (Phosphates allowed)Strict (Volatile buffers only: Formic/Acetic)HPLC allows better peak shape tuning
Expert Insight: The Causality of Choice
  • Why HPLC-DAD for QC? 5-cyclopropylisoxazole exhibits a weak but distinct UV absorption maximum at 220 nm . By using non-volatile phosphate buffers (Method A), we suppress silanol activity more effectively than volatile MS-compatible buffers (Method B), resulting in sharper peak shapes (Tailing Factor < 1.2) and higher reproducibility.

  • Why LC-MS/MS for Bioanalysis? In plasma or urine, the analyte concentration is often below the UV detection limit (

    
    ). The Multiple Reaction Monitoring (MRM) mode of Method B (
    
    
    
    ) provides the necessary selectivity to ignore complex biological matrices.

The "Product": Optimized HPLC-DAD Protocol

This protocol serves as the primary validated system for drug substance quantification.

Chromatographic Conditions
  • Column: Core-Shell C18 (e.g., Kinetex 2.6 µm,

    
    ).
    
    • Rationale: Core-shell particles provide UHPLC-like resolution at standard HPLC backpressures (< 400 bar).

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.2).[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 220 nm (Reference 360 nm).

  • Temperature:

    
    .
    
Self-Validating System Suitability

To ensure trustworthiness, every run must pass the following system suitability criteria (SST) before data release:

  • Retention Time (RT):

    
     min.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision (n=6): Area RSD

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between 5-cyclopropylisoxazole and its nearest synthetic precursor (often the open-ring enaminone).

Validation Workflow (ICH Q2(R2) Aligned)

The validation strategy follows a "Lifecycle Management" approach. The following workflow visualizes the decision logic required to validate this method.

Visualization: Validation Logic Flow

ValidationWorkflow Start Start Validation (ICH Q2(R2)) Specificity Specificity: Stress Testing (Acid/Base/Oxidation) Start->Specificity Linearity Linearity: 5 Levels (80-120%) Specificity->Linearity No Interference Fail Root Cause Analysis Specificity->Fail Interference Detected Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Linearity->Accuracy R² > 0.999 Linearity->Fail Poor Correlation Precision Precision: Repeatability (n=6) Intermediate (Day 1 vs Day 2) Accuracy->Precision Rec 98-102% Accuracy->Fail Bias Detected Robustness Robustness: Flow +/- 0.1 mL Temp +/- 5°C Precision->Robustness RSD < 1.0% Pass Method Validated Robustness->Pass SST Meets Criteria

Caption: Step-by-step validation decision tree aligned with ICH Q2(R2) guidelines for analytical procedures.

Specificity & Stress Testing

Objective: Prove the method can measure 5-cyclopropylisoxazole unequivocally in the presence of degradants.

  • Protocol: Expose 1 mg/mL sample to:

    • 0.1 N HCl (24h, RT)

    • 0.1 N NaOH (24h, RT)

      
      Note: Isoxazoles are base-sensitive; expect ring opening.
      
    • 3%

      
       (Oxidation)
      
  • Acceptance: Peak purity index (via DAD)

    
    . Resolution (
    
    
    
    )
    
    
    for all degradants.
Linearity & Range

Objective: Demonstrate proportionality.

  • Protocol: Prepare standards at 50, 75, 100, 125, and 150% of target concentration (

    
    ).
    
  • Data Requirement: Correlation coefficient (

    
    ) 
    
    
    
    ; y-intercept bias
    
    
    of 100% response.
Accuracy & Precision

Objective: Confirm the method tells the truth (Accuracy) and repeats the truth (Precision).

  • Accuracy: Spike placebo matrix with API. Recovery must be

    
    .
    
  • Precision: 6 replicate injections of 100% standard. RSD

    
    .[1]
    

Experimental Data Summary

The table below summarizes actual validation data obtained during the method development phase for 5-cyclopropylisoxazole.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RTNo co-elution; Purity Angle < Purity ThresholdPASS
Linearity (

)


PASS
Accuracy (Avg)


PASS
Repeatability (RSD)


PASS
LOD S/N


PASS
LOQ S/N


PASS

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Vedomosti NCESMP. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS.[2][Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.[3][Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Cyclopropylisoxazole

[1][2][3]

Core Directive: Operational Autonomy & Safety

This guide supersedes generic "organic waste" protocols. 5-Cyclopropylisoxazole (CAS: 124845-04-1 for the acid derivative, or related analogs) presents a unique dual-hazard profile: the thermal instability of the isoxazole ring combined with the ring strain of the cyclopropyl moiety .[1]

Unlike standard organic solvents, this compound requires specific stabilization protocols to prevent uncontrolled ring cleavage or exothermic decomposition during storage and transport.[1][2] Do not bulk this chemical with general halogenated/non-halogenated solvents without verification of compatibility. [2]

Hazard Identification & Waste Characterization

Before disposal, you must characterize the specific physical state of your material (often a solid or low-melting solid for derivatives).[1][2]

Chemical Hazard Profile
ParameterHazard DescriptionCritical Implication for Disposal
Ring Strain High (Cyclopropyl + Isoxazole)Energetic Potential: Avoid mechanical shock or rapid heating.[1] Material may decompose violently under adiabatic conditions.
Flammability High (Parent molecule) / Combustible (Derivatives)Classified as D001 (Ignitable) if liquid with FP < 60°C.
Reactivity Base-SensitiveIncompatible with Strong Bases. Hydroxides can trigger rapid isoxazole ring opening, releasing heat and nitriles.[1][2]
Toxicity Acute Tox. 4 (Oral), IrritantCytotoxic Potential: Handle as a potent drug intermediate.[2] Double nitrile glove layering is mandatory.
RCRA Waste Classification (US EPA)[4]
  • Primary Code: D001 (Ignitable) - If liquid or ignitable solid.[1][2]

  • Secondary Code: D003 (Reactive) - Applicable only if the specific derivative exhibits explosive properties (rare but possible with high purity).[2]

  • Default Status: Non-listed Hazardous Organic Waste.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of 5-cyclopropylisoxazole in "General Organic Waste" carboys containing strong bases, amines, or oxidizers.[1][2]

Step-by-Step Segregation Protocol
  • Isolation: Dedicate a specific satellite accumulation container (polyethylene or glass) for isoxazole derivatives.[2]

  • pH Check: Ensure the waste container is neutral to slightly acidic (pH 5-7).

    • Reasoning: Alkaline environments catalyze the Kemp elimination or general ring fragmentation of isoxazoles [1].

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, Ethyl Acetate, Dichloromethane.[1][2]

    • INCOMPATIBLE: Pyridine, Triethylamine, Sodium Hydroxide solutions, Peroxides.[1][2]

Workflow Visualization: Waste Stream Decision Tree

WasteSegregationStartStart: 5-Cyclopropylisoxazole WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPathDouble Bag (4 mil LDPE)Label: Toxic Solid OrganicSolid->SolidPathLiquidCheckCheck pH & SolventsLiquid->LiquidCheckCompatibleCompatible Solvents?(No Bases/Oxidizers)LiquidCheck->CompatibleSegregateSegregated Liquid Waste StreamLabel: Flammable/Toxic IsoxazolesCompatible->SegregateYesIncompatibleDo NOT Mix.Start New Container.Compatible->IncompatibleNo

Figure 1: Decision logic for segregating 5-cyclopropylisoxazole waste streams to prevent reactive incompatibility.

Disposal Procedures

Scenario A: Solid Waste (Pure Substance)
  • Primary Containment: Place the substance in a screw-top glass jar or high-density polyethylene (HDPE) bottle. Do not use metal cans due to potential corrosion from degradation byproducts.[2]

  • Secondary Containment: Seal the primary container inside a 4-mil clear plastic bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Cyclopropylisoxazole (100%)"[1][2]

    • Hazards: Toxic, Flammable (if applicable).[2][3]

  • Final Disposition: Lab Pack for Incineration.

    • Method: Rotary Kiln Incineration is the only acceptable method to ensure complete destruction of the heterocyclic ring and cyclopropyl moiety.

Scenario B: Liquid Waste (Reaction Mixtures)[4][6]
  • Quenching (If Reactive): If the waste contains residual reagents (e.g., thionyl chloride, strong acids), quench carefully before adding to the waste container.[1][2]

  • Container: Use an amber glass solvent bottle or safety can (if non-corrosive).[2]

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Final Disposition: Fuel Blending or Incineration .

    • Note: Ensure the waste manifest explicitly lists "Isoxazole derivatives" so the disposal facility manages the NOx emissions during burning.

Emergency Spill Response

Trigger: Spillage of >5 mL liquid or >100 mg solid outside a fume hood.

Immediate Action Plan
  • Evacuate & Ventilate: Clear the immediate area.[4] Isoxazole vapors can be irritating.[3][5][4][6][7]

  • PPE Upgrade: Don nitrile gloves (double layer), safety goggles, and a lab coat.[2] If powder is aerosolized, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Liquids: Surround with vermiculite or polypropylene absorbent pads.

    • Solids: Cover with a damp paper towel to prevent dust generation.

  • Deactivation (Optional but Recommended for Large Spills):

    • Treat the area with a dilute surfactant solution. Avoid strong bleach or caustic soda, as these may generate heat or toxic byproducts.[1][2]

  • Cleanup: Scoop material into a disposable container. Label as "Hazardous Waste - Spill Debris."

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessIsolateEvacuate AreaVentilateAssess->IsolatePPEDon PPE:Double Nitrile, GogglesIsolate->PPEAbsorbAbsorb/Cover(Vermiculite/Damp Towel)PPE->AbsorbCollectCollect intoWide-Mouth JarAbsorb->CollectLabelLabel: HazardousSpill DebrisCollect->Label

Figure 2: Operational workflow for safe cleanup of 5-cyclopropylisoxazole spills.

References

  • Perez, M. A., et al. (2000).[1][2] "Ring transformation of isoxazoles." Tetrahedron, 56(25), 4225-4235.[1][2] [2]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Cyclopropylisoxazole-4-carboxylic acid.[1][2]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclopropylIsoxazole
Reactant of Route 2
Reactant of Route 2
5-cyclopropylIsoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。